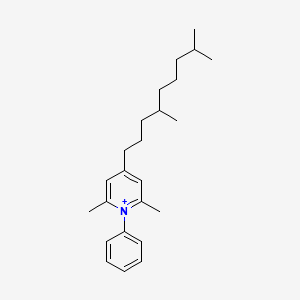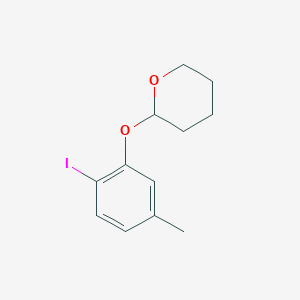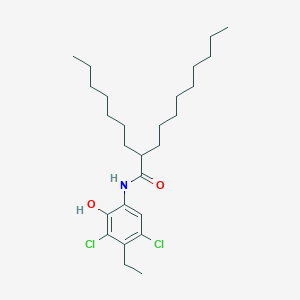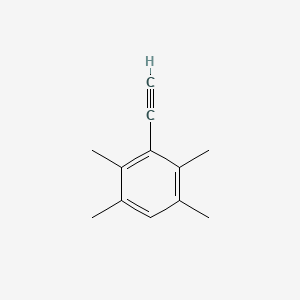![molecular formula C19H15ClN2O B14265323 Diazene, [4-[(4-chlorophenyl)methoxy]phenyl]phenyl- CAS No. 188677-16-9](/img/structure/B14265323.png)
Diazene, [4-[(4-chlorophenyl)methoxy]phenyl]phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazene, [4-[(4-chlorophenyl)methoxy]phenyl]phenyl- is an organic compound with the molecular formula C19H14ClN2O. It is a derivative of azobenzene, where one of the phenyl groups is substituted with a 4-chlorophenylmethoxy group. This compound is known for its vibrant color and is used in various applications, including dyes and pigments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, [4-[(4-chlorophenyl)methoxy]phenyl]phenyl- typically involves the diazotization of aniline derivatives followed by coupling with phenol derivatives. One common method is as follows:
Diazotization: Aniline derivative is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with a phenol derivative in an alkaline medium to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazonium salt and to achieve high coupling efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Diazene, [4-[(4-chlorophenyl)methoxy]phenyl]phenyl- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to the corresponding hydrazine derivative using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of halogens or nitro groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like AlCl3.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Diazene, [4-[(4-chlorophenyl)methoxy]phenyl]phenyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including dyes and pigments.
Biology: Studied for its potential use in biological staining and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of dyes, pigments, and as a stabilizer in polymer manufacturing.
Mécanisme D'action
The mechanism of action of Diazene, [4-[(4-chlorophenyl)methoxy]phenyl]phenyl- involves its ability to undergo reversible photoisomerization between the trans and cis forms. This property is exploited in various applications, including molecular switches and photoresponsive materials. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity through its photoisomerization behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azobenzene: The parent compound, known for its photoisomerization properties.
4-Methoxyazobenzene: Similar structure with a methoxy group instead of a chlorophenylmethoxy group.
4-Chloroazobenzene: Similar structure with a chloro group instead of a chlorophenylmethoxy group.
Uniqueness
Diazene, [4-[(4-chlorophenyl)methoxy]phenyl]phenyl- is unique due to the presence of the 4-chlorophenylmethoxy group, which imparts distinct electronic and steric properties. This substitution can influence the compound’s reactivity, stability, and interaction with molecular targets, making it valuable for specific applications where these properties are desired.
Propriétés
Numéro CAS |
188677-16-9 |
|---|---|
Formule moléculaire |
C19H15ClN2O |
Poids moléculaire |
322.8 g/mol |
Nom IUPAC |
[4-[(4-chlorophenyl)methoxy]phenyl]-phenyldiazene |
InChI |
InChI=1S/C19H15ClN2O/c20-16-8-6-15(7-9-16)14-23-19-12-10-18(11-13-19)22-21-17-4-2-1-3-5-17/h1-13H,14H2 |
Clé InChI |
QORPDJDMUMWXAX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Bis[(4-chloro-3-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B14265243.png)
![2-Oxaspiro[4.6]undec-6-en-1-ol](/img/structure/B14265245.png)



![N-[2-(2-Methoxyphenyl)-1-phenylethyl]acetamide](/img/structure/B14265276.png)
![Heptanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (5S)-](/img/structure/B14265280.png)






![4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butan-1-OL](/img/structure/B14265336.png)
